An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-1,2-Diphenylpropene
An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-1,2-Diphenylpropene
Introduction: The Structural Elucidation of a Key Organic Intermediate
(E)-1,2-Diphenylpropene, also known as trans-α-methylstilbene, is a significant organic compound utilized in various research and industrial applications, including as an intermediate in organic synthesis and for the preparation of optical sensors.[1] Its chemical structure, featuring two phenyl rings and a propene backbone, gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of (E)-1,2-Diphenylpropene, offering insights into its structural confirmation and characterization. With a molecular formula of C₁₅H₁₄ and a molecular weight of 194.27 g/mol , this compound presents a fascinating case study for the application of modern analytical techniques.[2]
This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this molecule. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an expert interpretation of the spectral data.
Spectroscopic Analysis Workflow
The comprehensive characterization of a molecule like (E)-1,2-Diphenylpropene relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The following diagram illustrates the typical workflow for acquiring and interpreting the spectroscopic data.
Caption: Workflow for the spectroscopic characterization of (E)-1,2-Diphenylpropene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton Environment
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Theoretical Basis
The ¹H NMR spectrum of (E)-1,2-Diphenylpropene is expected to show distinct signals for the aromatic protons, the vinylic proton, and the methyl protons. The chemical shifts of these protons are influenced by the electron density around them, with deshielded protons appearing at higher chemical shifts (downfield).
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of (E)-1,2-Diphenylpropene.
Materials:
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(E)-1,2-Diphenylpropene sample
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Deuterated chloroform (CDCl₃)
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NMR tube (5 mm)
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Tetramethylsilane (TMS) as an internal standard
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NMR Spectrometer (e.g., Bruker, 300 MHz or higher)
Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the (E)-1,2-Diphenylpropene sample in about 0.6 mL of CDCl₃ in a clean, dry vial.
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Internal Standard: Add a small drop of TMS to the solution. TMS provides a reference signal at 0 ppm.
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Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer's probe.
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Data Acquisition:
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Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate spectral width, acquisition time, and number of scans.
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Acquire the free induction decay (FID) signal.
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Data Processing:
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Perform a Fourier transform on the FID to obtain the spectrum.
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the signals to determine the relative number of protons for each peak.
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Data Interpretation and Discussion
The ¹H NMR spectrum of (E)-1,2-Diphenylpropene exhibits signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings are expected to appear as a complex multiplet in the range of 7.0-7.5 ppm. The vinylic proton, being attached to a double bond and deshielded by the adjacent phenyl rings, should appear as a singlet or a narrow multiplet further downfield. The three protons of the methyl group, being in an allylic position, will appear as a singlet at a higher field (upfield) compared to the aromatic and vinylic protons.
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~6.90 | Singlet | 1H | Vinylic proton (=CH) |
| ~2.20 | Singlet | 3H | Methyl protons (-CH₃) |
| Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.
Theoretical Basis
Due to the symmetry of the (E)-1,2-Diphenylpropene molecule, some carbon atoms are chemically equivalent and will produce a single signal. The spectrum is expected to show signals for the aromatic carbons, the olefinic carbons of the double bond, and the methyl carbon. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of (E)-1,2-Diphenylpropene.
Materials and Instrumentation: Same as for ¹H NMR.
Procedure:
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Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically used for ¹³C NMR to improve the signal-to-noise ratio.
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Instrument Setup:
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Tune the probe for ¹³C frequency.
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Use a proton-decoupling sequence to simplify the spectrum by removing C-H coupling, resulting in singlets for all carbon signals.
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Data Acquisition:
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Set a wider spectral width compared to ¹H NMR.
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A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
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Data Processing:
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Apply Fourier transform, phase correction, and baseline correction.
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Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
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Data Interpretation and Discussion
The ¹³C NMR spectrum will show distinct signals for the different carbon environments. The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons, generally between 125 and 145 ppm. The two olefinic carbons of the C=C double bond will also resonate in this region. The methyl carbon, being an sp³ hybridized carbon, will appear at a much higher field (upfield), typically below 30 ppm.
¹³C NMR Data Summary
| Chemical Shift (δ) ppm | Assignment |
| ~143.5 | Quaternary aromatic carbon |
| ~140.0 | Quaternary aromatic carbon |
| ~137.5 | Quaternary olefinic carbon |
| ~129.5 | Aromatic CH |
| ~128.3 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~126.5 | Olefinic CH |
| ~21.5 | Methyl carbon (-CH₃) |
| Note: The exact chemical shifts are based on typical values for similar structures and may vary. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Basis
The IR spectrum of (E)-1,2-Diphenylpropene is expected to show characteristic absorption bands corresponding to the vibrations of the C-H bonds in the aromatic rings and the methyl group, the C=C stretching of the aromatic rings and the alkene, and the out-of-plane bending vibrations of the aromatic C-H bonds.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain an FT-IR spectrum of (E)-1,2-Diphenylpropene.
Materials:
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(E)-1,2-Diphenylpropene sample
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Potassium bromide (KBr, IR grade)
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Mortar and pestle
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Pellet press
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FT-IR Spectrometer (e.g., Bruker, PerkinElmer)
Procedure (KBr Pellet Method):
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Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
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Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Data Interpretation and Discussion
The IR spectrum will provide clear evidence for the key structural features of (E)-1,2-Diphenylpropene. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The alkene C=C stretch will also appear in this region. The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The substitution pattern on the benzene rings can often be inferred from the pattern of strong out-of-plane C-H bending bands in the 900-650 cm⁻¹ region.
IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 - 3020 | C-H stretch | Aromatic & Vinylic |
| ~2920 | C-H stretch | Methyl |
| ~1600, 1495, 1445 | C=C stretch | Aromatic ring |
| ~1650 | C=C stretch | Alkene |
| ~760, 695 | C-H out-of-plane bend | Monosubstituted benzene |
| Note: These are characteristic absorption ranges and the exact peak positions may vary. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Theoretical Basis
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). This ion is often unstable and fragments into smaller, characteristic ions. The fragmentation pattern of (E)-1,2-Diphenylpropene is expected to be influenced by the stability of the resulting carbocations, particularly those stabilized by the phenyl groups.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of (E)-1,2-Diphenylpropene.
Materials and Instrumentation:
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(E)-1,2-Diphenylpropene sample
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Mass Spectrometer with an electron ionization source (e.g., GC-MS system)
Procedure:
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Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC) for a pure sample.
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Ionization: The sample molecules are bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺).
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Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller ions and neutral radicals.
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Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Data Interpretation and Discussion
The mass spectrum of (E)-1,2-Diphenylpropene will show a molecular ion peak at an m/z value corresponding to its molecular weight (194). The fragmentation pattern will likely involve the loss of a methyl group (CH₃, 15 Da) to form a stable benzylic/allylic cation at m/z 179, which is often a prominent peak. Further fragmentation can lead to other characteristic ions.
Caption: Proposed fragmentation pathway for (E)-1,2-Diphenylpropene in EI-MS.
Mass Spectrometry Data Summary
| m/z | Relative Intensity | Proposed Fragment |
| 194 | Moderate | [C₁₅H₁₄]⁺˙ (Molecular Ion, M⁺) |
| 179 | High | [M - CH₃]⁺ |
| 178 | High | [M - CH₃ - H]⁺ |
| Note: The relative intensities are approximate and can vary between instruments.[2] |
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and unequivocal characterization of (E)-1,2-Diphenylpropene. Each technique offers complementary information, allowing for the complete elucidation of its molecular structure. The data presented in this guide serves as a valuable reference for scientists and researchers working with this compound, ensuring its correct identification and quality assessment. The methodologies described herein represent standard practices in the field of analytical chemistry and can be adapted for the characterization of other organic molecules.
References
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SpectraBase. 1-Phenyl-1,2-propadiene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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